2,6-Bis(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridine
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Overview
Description
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine: is a chiral ligand known for its application in asymmetric synthesis. This compound is characterized by its pyridine core substituted with two oxazolidine rings, each bearing methyl and diphenyl groups. The compound’s chirality and structural features make it a valuable tool in various catalytic processes, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine typically involves the condensation of 2,6-dibromopyridine with chiral oxazolidines. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The reaction parameters, such as temperature, pressure, and catalyst concentration, are meticulously controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, often facilitated by the presence of the oxazolidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry: In chemistry, 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine is widely used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess .
Biology and Medicine: The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules. It is used in the preparation of pharmaceuticals, where the chirality of the drug molecule is crucial for its efficacy and safety .
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and agrochemicals. Its role in catalysis helps in the efficient and selective synthesis of complex molecules .
Mechanism of Action
The mechanism by which 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine exerts its effects is primarily through its function as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the transition state of the reaction. This leads to the preferential formation of one enantiomer over the other. The molecular targets include various metal ions such as palladium, platinum, and copper, which are commonly used in catalytic cycles .
Comparison with Similar Compounds
- 2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
Uniqueness: What sets 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine apart from similar compounds is its enhanced steric and electronic properties due to the presence of the diphenyl groups. These groups provide greater rigidity and bulk, which can lead to higher selectivity and efficiency in catalytic processes .
Properties
IUPAC Name |
4-methyl-2-[6-(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridin-2-yl]-5,5-diphenyl-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O2/c1-26-36(28-16-7-3-8-17-28,29-18-9-4-10-19-29)41-34(38-26)32-24-15-25-33(40-32)35-39-27(2)37(42-35,30-20-11-5-12-21-30)31-22-13-6-14-23-31/h3-27,34-35,38-39H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXPVLMMPSKAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(N1)C2=NC(=CC=C2)C3NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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